15-Hydroxyicosa-11,13-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

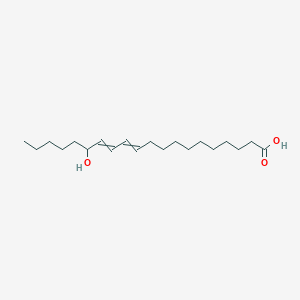

15-Hydroxyicosa-11,13-dienoic acid is a hydroxyeicosadienoic acid that consists of 11Z,13E-eicosatrienoic acid bearing a 15-hydroxy substituent. It is produced by non-enzymatic oxidation of 11,14-eicosadienoic acid . This compound is part of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids and play crucial roles in various biological processes .

Vorbereitungsmethoden

15-Hydroxyicosa-11,13-dienoic acid can be synthesized through the non-enzymatic oxidation of 11,14-eicosadienoic acid . The specific reaction conditions for this synthesis involve the use of oxidizing agents that facilitate the addition of a hydroxyl group at the 15th carbon position.

Analyse Chemischer Reaktionen

15-Hydroxyicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form 15-oxoicosa-11,13-dienoic acid.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming icosa-11,13-dienoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

15-Hydroxyicosa-11,13-dienoic acid has various scientific research applications, including:

Chemistry: It is used as a model compound to study the oxidation and reduction reactions of eicosanoids.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of inflammatory responses.

Wirkmechanismus

The mechanism by which 15-Hydroxyicosa-11,13-dienoic acid exerts its effects involves its role as a signaling molecule. It interacts with specific receptors on cell surfaces, triggering a cascade of intracellular events that modulate various biological processes. The molecular targets and pathways involved include the lipoxygenase pathways, which are crucial for the synthesis of other eicosanoids .

Vergleich Mit ähnlichen Verbindungen

15-Hydroxyicosa-11,13-dienoic acid can be compared with other similar compounds such as:

15-Hydroxyicosatetraenoic acid (15-HETE): Both compounds are hydroxyeicosanoids, but 15-HETE has an additional double bond in its structure.

15-Oxoicosa-11,13-dienoic acid: This compound is an oxidized form of this compound.

11,14-Eicosadienoic acid: The precursor to this compound, lacking the hydroxyl group at the 15th position.

The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its biological activity and reactivity compared to other eicosanoids .

Biologische Aktivität

15-Hydroxyicosa-11,13-dienoic acid (15-HODE) is a metabolite derived from linoleic acid, which plays a significant role in various biological processes. This compound is part of a larger family of bioactive lipids known as oxylipins, which are involved in inflammatory responses and cellular signaling. Understanding the biological activity of 15-HODE is crucial for its potential therapeutic applications, particularly in inflammation and pain management.

- Chemical Formula : C20H36O3

- Molecular Weight : 320.51 g/mol

- IUPAC Name : (11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

Biological Functions

15-HODE exhibits several biological activities that contribute to its role in health and disease:

- Inflammation Modulation :

- Pain Sensitization :

- Cellular Signaling :

Data Table: Biological Effects of 15-HODE

Case Study 1: Inflammatory Response in Obesity

A study investigated the role of dietary linoleic acid and its metabolites, including 15-HODE, in obesity-related inflammation. Mice fed a high-linoleic acid diet showed increased levels of 15-HODE, correlating with elevated inflammatory markers in adipose tissue. This suggests that excessive intake of linoleic acid may exacerbate inflammatory responses through the accumulation of bioactive lipids like 15-HODE .

Case Study 2: Pain Management

In a clinical setting, patients with chronic pain conditions were analyzed for levels of various oxylipins, including 15-HODE. Elevated concentrations were found to correlate with heightened pain perception. This study supports the hypothesis that targeting the metabolic pathways of 15-HODE could provide new avenues for pain management therapies .

Research Findings

Recent research has highlighted the dual nature of 15-HODE's biological activity. While it has anti-inflammatory properties through PPAR activation, it also contributes to pain sensitization via TRPV1 receptor pathways. This paradoxical role necessitates further investigation into its mechanisms and potential therapeutic applications.

Eigenschaften

IUPAC Name |

15-hydroxyicosa-11,13-dienoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.